molecular formula C5H7N3O B1340707 3(2H)-Pyridazinone, 6-(aminomethyl)- CAS No. 84554-11-0

3(2H)-Pyridazinone, 6-(aminomethyl)-

Cat. No. B1340707
CAS RN: 84554-11-0
M. Wt: 125.13 g/mol
InChI Key: OHZLIGMQLGJAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions such as the Mannich reaction and oxidation–Michael addition . The Mannich reaction involves the reaction of a suitable substrate with an amine and formaldehyde . The oxidation–Michael addition involves the reaction of the product from the Mannich reaction with an aromatic amine in the presence of an oxidant .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include protodeboronation . Protodeboronation is a process where a boron group is removed from a molecule .

Scientific Research Applications

Synthesis of Anabasine-containing Aminomethyl Derivatives

This compound has been used in the synthesis of anabasine-containing aminomethyl derivatives of 6-hydroxyaurones . The reaction in the case of 6-hydroxyaurones was shown to selectively provide 7-aminomethyl-6-hydroxyaurones .

Cholinesterase Inhibitors

Anabasine and its derivatives, which include “3-(aminomethyl)-1H-pyridazin-6-one”, have been characterized as cholinesterase inhibitors . These inhibitors are considered important targets in drug discovery efforts aimed at treating neurological disorders .

Agonists of Nicotinic Acetylcholine Receptors

The compound is also known to act as an agonist of nicotinic acetylcholine receptors . This property makes it a potential candidate for the treatment of neurological disorders .

Modification of Anabasine

One of the promising routes for modification of anabasine involves its transformations via the Mannich reaction . “3-(aminomethyl)-1H-pyridazin-6-one” has been successfully used in aminomethylation of acetylenes in the presence of CuCl .

Multi-Targeting 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Inhibitors of Monoamine Oxidase B (MAO B)

The compound has been used in the development of potent MAO B inhibitors . These inhibitors are considered important in the treatment of neurodegenerative disorders like Alzheimer’s disease .

properties

IUPAC Name

3-(aminomethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZLIGMQLGJAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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